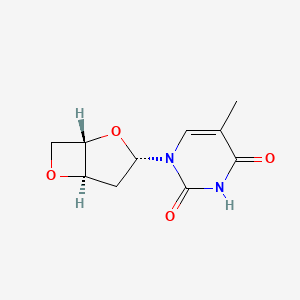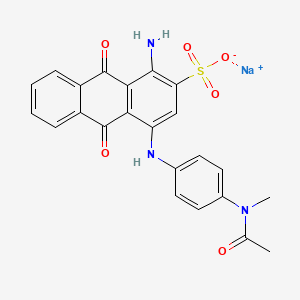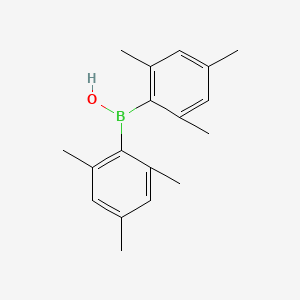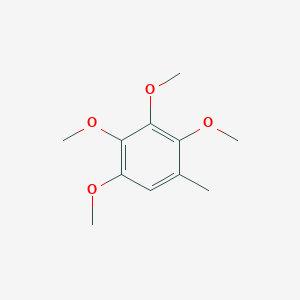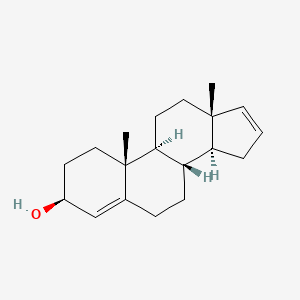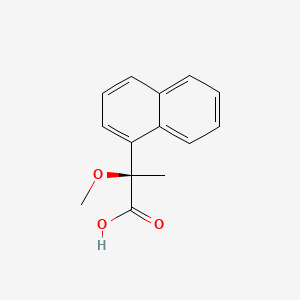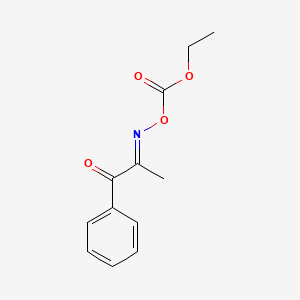
(113C)hexadecanoic acid
Descripción general
Descripción
(113C)hexadecanoic acid: is a stable isotope-labeled compound of palmitic acid, where the carbon-1 position is enriched with the carbon-13 isotope. Palmitic acid, also known as hexadecanoic acid, is a common saturated fatty acid found in both animals and plants. The labeled version, palmitic acid-1-13C, is primarily used in scientific research to trace metabolic pathways and study biochemical processes.
Aplicaciones Científicas De Investigación
Chemistry: (113C)hexadecanoic acid is used as a tracer in metabolic studies to understand the synthesis and degradation of fatty acids. It helps in elucidating the pathways involved in lipid metabolism.
Biology: In biological research, it is used to study the incorporation of fatty acids into cellular membranes and the role of fatty acids in cell signaling and energy storage.
Medicine: this compound is used in medical research to investigate the role of fatty acids in diseases such as diabetes, obesity, and cardiovascular diseases. It helps in understanding how fatty acids are metabolized in the body and their impact on health.
Industry: In the industrial sector, it is used in the production of labeled compounds for research and development purposes. It is also used in the formulation of specialized products such as cosmetics and pharmaceuticals.
Mecanismo De Acción
Target of Action
Palmitic acid-1-13C, a 13C-labeled version of Palmitic acid, primarily targets glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells . These proteins play crucial roles in stress response and apoptosis, respectively .
Mode of Action
Palmitic acid-1-13C interacts with its targets, GRP78 and CHOP, by inducing their expression . This interaction results in changes in cellular stress response and apoptosis pathways .
Biochemical Pathways
The biochemical pathways affected by Palmitic acid-1-13C involve the regulation of protein expression. Specifically, Palmitic acid-1-13C induces the expression of GRP78 and CHOP . The downstream effects of this induction include alterations in stress response and apoptosis pathways within the cell .
Result of Action
The molecular and cellular effects of Palmitic acid-1-13C’s action include the induction of GRP78 and CHOP expression . This can lead to alterations in cellular stress response and apoptosis, potentially influencing cell survival and function .
Direcciones Futuras
Palmitic acid-1-13C is intended for use as an internal standard for the quantification of palmitic acid by GC- or LC-MS . It represents 10-20% of human dietary fat intake and comprises approximately 25 and 65% of human total plasma lipids and saturated fatty acids, respectively . Future research may explore its role in metabolic syndrome and type 2 diabetes, as red blood cell palmitic acid levels are increased in patients with these conditions compared to individuals without these conditions .
Análisis Bioquímico
Biochemical Properties
Palmitic acid-1-13C plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acyl-CoA synthetase, which converts palmitic acid-1-13C into palmitoyl-CoA. This activated form of the fatty acid is then utilized in various metabolic pathways, including β-oxidation and lipid biosynthesis. Additionally, palmitic acid-1-13C can be acylated to proteins, facilitating their anchoring to the lipid bilayer and regulating protein-vesicle interactions .
Cellular Effects
Palmitic acid-1-13C influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, palmitic acid-1-13C can activate signaling pathways such as the NF-κB pathway, leading to the expression of pro-inflammatory genes. It also impacts cellular metabolism by serving as a substrate for β-oxidation, providing energy for cellular activities. Furthermore, palmitic acid-1-13C can induce lipotoxicity in certain cell types, leading to apoptosis or cell death .
Molecular Mechanism
At the molecular level, palmitic acid-1-13C exerts its effects through various mechanisms. It can bind to specific receptors or proteins, modulating their activity. For example, palmitic acid-1-13C can bind to and activate peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism. Additionally, palmitic acid-1-13C can inhibit or activate enzymes, such as acetyl-CoA carboxylase, influencing fatty acid synthesis and oxidation. These molecular interactions contribute to the overall effects of palmitic acid-1-13C on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of palmitic acid-1-13C can change over time. The stability and degradation of the compound are important factors to consider. Palmitic acid-1-13C is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to palmitic acid-1-13C can lead to changes in cellular metabolism and gene expression. In in vivo studies, the compound’s effects may be influenced by factors such as dosage, duration of exposure, and the specific biological system being studied .
Dosage Effects in Animal Models
The effects of palmitic acid-1-13C can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant changes. For example, high doses of palmitic acid-1-13C can lead to increased fatty acid oxidation and energy production. Excessive doses may result in toxic or adverse effects, such as lipotoxicity and inflammation. These dosage-dependent effects highlight the importance of carefully controlling the amount of palmitic acid-1-13C used in experimental studies .
Metabolic Pathways
Palmitic acid-1-13C is involved in several metabolic pathways, including β-oxidation and lipid biosynthesis. In β-oxidation, palmitic acid-1-13C is broken down into acetyl-CoA units, which enter the citric acid cycle to produce energy. The compound can also be incorporated into triglycerides and phospholipids, contributing to lipid storage and membrane structure. Enzymes such as acyl-CoA synthetase and carnitine palmitoyltransferase play key roles in these metabolic processes, facilitating the utilization and transport of palmitic acid-1-13C within cells .
Transport and Distribution
Within cells and tissues, palmitic acid-1-13C is transported and distributed through various mechanisms. It can be taken up by cells via fatty acid transporters, such as CD36 and fatty acid-binding proteins. Once inside the cell, palmitic acid-1-13C can be transported to different cellular compartments, including the mitochondria for β-oxidation and the endoplasmic reticulum for lipid biosynthesis. The distribution of palmitic acid-1-13C within cells is influenced by factors such as its binding to specific proteins and its incorporation into lipid droplets .
Subcellular Localization
The subcellular localization of palmitic acid-1-13C is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications, such as acylation. For example, palmitic acid-1-13C can be acylated to proteins, directing them to the plasma membrane or other cellular membranes. This localization is essential for the proper functioning of membrane-bound proteins and the regulation of cellular processes. Additionally, the accumulation of palmitic acid-1-13C in lipid droplets can influence lipid storage and metabolism within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (113C)hexadecanoic acid can be synthesized through various methods, including the incorporation of carbon-13 labeled precursors during the fatty acid synthesis process. One common method involves the use of labeled acetyl-CoA or malonyl-CoA as starting materials, which are then elongated through a series of enzymatic reactions to form the labeled palmitic acid.
Industrial Production Methods: Industrial production of palmitic acid-1-13C typically involves the fermentation of microorganisms that have been genetically modified to incorporate carbon-13 into their metabolic pathways. This method ensures a high yield and purity of the labeled compound.
Análisis De Reacciones Químicas
Types of Reactions: (113C)hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: Palmitic acid can be oxidized to produce palmitoleic acid or further oxidized to produce shorter-chain fatty acids and carbon dioxide.
Reduction: It can be reduced to form palmitic alcohol.
Substitution: The carboxyl group can be substituted with other functional groups to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are used for esterification or amidation reactions.
Major Products:
Oxidation: Produces shorter-chain fatty acids and carbon dioxide.
Reduction: Produces palmitic alcohol.
Substitution: Produces esters or amides of palmitic acid.
Comparación Con Compuestos Similares
Palmitic acid-13C16: Labeled at the carbon-16 position.
Palmitic acid-1,2,3,4-13C4: Labeled at multiple positions.
Myristic acid-1-13C: A shorter-chain fatty acid labeled at the carbon-1 position.
Oleic acid-1-13C: An unsaturated fatty acid labeled at the carbon-1 position.
Uniqueness: (113C)hexadecanoic acid is unique due to its specific labeling at the carbon-1 position, which makes it particularly useful for studying the initial steps of fatty acid metabolism. Its stable isotope labeling provides precise and accurate tracing capabilities, making it a valuable tool in metabolic research.
Propiedades
IUPAC Name |
(113C)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-LOYIAQTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432301 | |
| Record name | Palmitic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57677-53-9 | |
| Record name | Palmitic acid-1-13c | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057677539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic acid-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMITIC ACID-1-13C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QQO35IYD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there a difference in how much palmitic acid-1-¹³C, stearic acid-1-¹³C, and oleic acid-1-¹³C are found in stool after ingestion?
A1: The provided research by [] suggests that both the length and saturation of a fatty acid chain influence its gastrointestinal handling. In their study, stearic acid, a longer saturated fatty acid, showed the highest excretion in stool (9.2% of the administered dose) compared to palmitic acid (1.2%) and oleic acid (1.9%). The authors propose that this difference may be due to variations in absorption efficiency and potential chain shortening of stearic acid within the gastrointestinal tract.
Q2: Does the structure of a fatty acid (saturated vs. unsaturated) impact how quickly it is metabolized?
A2: While the study by [] found some minor differences in the initial rate of ¹³C appearance in breath after ingestion of the different fatty acids, the overall 24-hour recovery of ¹³C as ¹³CO₂ was similar (~25% of the absorbed dose) for palmitic acid, stearic acid, and oleic acid. This suggests that while the initial handling of these fatty acids might differ, the ultimate metabolic breakdown into CO₂ is comparable.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


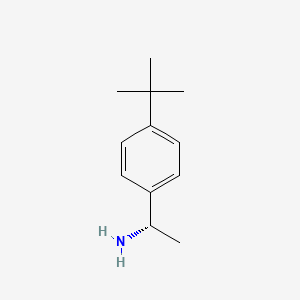
![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)
